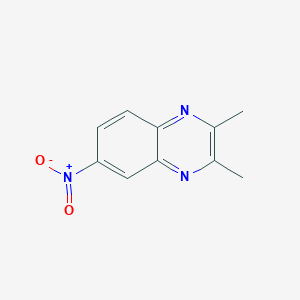

2,3-Dimethyl-6-nitroquinoxaline

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,3-dimethyl-6-nitroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-7(2)12-10-5-8(13(14)15)3-4-9(10)11-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRSTGHGOVMLRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346041 | |

| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2942-03-2 | |

| Record name | 2,3-Dimethyl-6-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3 Dimethyl 6 Nitroquinoxaline and Analogues

Classical and Conventional Synthetic Routes to Nitroquinoxalines

Traditional methods for the synthesis of nitroquinoxalines have long been established, primarily relying on the condensation of aromatic diamines with dicarbonyl compounds and the subsequent nitration of the quinoxaline (B1680401) core.

Condensation Reactions of Ortho-Phenylenediamines with Dicarbonyl Precursors

The most direct and widely employed method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov For the specific synthesis of 2,3-dimethyl-6-nitroquinoxaline, this involves the reaction of 4-nitro-o-phenylenediamine (B140028) with 2,3-butanedione (B143835) (also known as diacetyl).

This reaction is typically carried out by refluxing a molar equivalent mixture of 4-nitro-o-phenylenediamine and 2,3-butanedione. nih.gov A notable example of this synthesis was conducted in distilled water, highlighting a move towards more environmentally friendly solvents. nih.gov The procedure involves refluxing the reactants for one hour, followed by drying and recrystallization from an alcohol-chloroform mixture to yield brownish crystals of this compound. nih.gov The use of a (NH₄Cl-CH₃OH) catalyst system at room temperature has also been reported to successfully achieve direct condensation of various benzene-1,2-diamines with 1,2-dicarbonyl compounds in excellent yields. nih.gov

| Reactant A | Reactant B | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-nitro-o-phenylenediamine | 2,3-butanedione | Distilled Water | Reflux, 1 hour | Not explicitly stated, but 1.76g product from 1.5310g diamine | nih.gov |

| Benzene-1,2-diamines (general) | 1,2-dicarbonyl compounds (general) | NH₄Cl-CH₃OH | Room Temperature | Excellent | nih.gov |

Strategies for Regioselective Nitration of the Quinoxaline Core

The direct nitration of the pre-formed 2,3-dimethylquinoxaline (B146804) core presents a challenge in achieving regioselectivity. The substitution pattern of the quinoxaline ring is influenced by the electronic effects of the existing substituents and the nitrogen atoms within the ring. While nitration of the quinoxaline ring system is possible, controlling the position of the incoming nitro group to specifically yield the 6-nitro isomer can be difficult, often resulting in a mixture of isomers. Research on the regioselective nitration of similar heterocyclic systems, such as tetrahydroquinolines, has shown that achieving high regioselectivity often requires the use of protecting groups and specific nitrating agents and conditions.

Synthesis via α-Haloketones and Related Intermediates

An alternative classical route to quinoxalines involves the reaction of ortho-phenylenediamines with α-haloketones. This method is versatile for the synthesis of a wide variety of quinoxaline derivatives. In the context of this compound, this would theoretically involve the reaction of 4-nitro-o-phenylenediamine with an appropriate α-haloketone precursor that can generate the 2,3-dimethylquinoxaline scaffold. While this is a general strategy for quinoxaline synthesis, specific examples detailing the synthesis of this compound via this route are less common in the literature compared to the direct condensation with 2,3-butanedione. The reaction proceeds via an initial nucleophilic substitution followed by cyclization and dehydration.

Advanced and Green Chemistry Approaches in Nitroquinoxaline Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. oatext.comcem.com The synthesis of quinoxaline derivatives, including nitro-substituted analogues, has been successfully achieved using microwave irradiation.

Microwave-assisted condensation of ortho-phenylenediamines with dicarbonyl compounds can often be performed under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent like DMSO. oatext.com This approach offers a rapid, clean, and efficient way to produce quinoxalines. For instance, the microwave-assisted reaction of a diamine and a dicarbonyl compound can be completed in as little as 3.5 minutes with excellent yields (80-90%). oatext.com The procedure involves mixing the reactants, sometimes with a catalytic amount of a substance like ammonium (B1175870) acetate, and irradiating the mixture in a microwave oven. oatext.com The work-up is often simple, involving recrystallization of the product. oatext.com

| Reactants | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Diamine and Dicarbonyl | Microwave irradiation, solvent-free | 3.5 minutes | 80-90% | oatext.com |

| Aromatic aldehyde and cyanoacetamide (for related compounds) | Microwave irradiation, NH₄OAc catalyst | 30-60 seconds | 81-99% | oatext.com |

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. A notable one-pot synthesis of quinoxalines involves the iron-catalyzed transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. nih.gov

In this approach, a tricarbonyl(η⁴-cyclopentadienone)iron complex catalyzes both the reduction of the nitro group of a 2-nitroaniline (B44862) to an amino group and the oxidation of a vicinal diol (like 2,3-butanediol) to a dicarbonyl compound (2,3-butanedione) in situ. nih.gov These intermediates then undergo the classical condensation reaction to form the quinoxaline ring. nih.gov This method is highly atom-economical as it avoids the separate synthesis and purification of the diamine and dicarbonyl precursors, with water being the only byproduct. nih.gov The reaction has been shown to produce various quinoxaline derivatives in good to excellent yields (49-98%). nih.gov This strategy represents a significant advancement in the synthesis of quinoxalines from readily available starting materials.

Catalytic Methods in Environmentally Benign Media (e.g., Aqueous)

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and readily available nature. A straightforward and eco-friendly synthesis of this compound involves the direct condensation of 4-nitro-o-phenylenediamine with butanedione. This reaction can be efficiently carried out by refluxing the reactants in distilled water for one hour, leading to the formation of the desired product. phasetransfer.comnih.gov This method avoids the use of hazardous organic solvents, aligning with the principles of green chemistry. nih.govacsgcipr.org

The scope of this aqueous-based synthesis can be extended to a broader range of quinoxaline derivatives. phasetransfer.com Furthermore, the application of ultrasound irradiation has been shown to be an effective energy source for promoting quinoxaline synthesis in aqueous media, often proceeding without the need for a catalyst and reducing reaction times. researchgate.net

Table 1: Synthesis of this compound in Aqueous Medium

| Reactants | Solvent | Conditions | Product | Reference |

| 4-nitro-o-phenylenediamine, Butanedione | Distilled Water | Reflux, 1h | This compound | phasetransfer.comnih.gov |

Organocatalytic and Transition Metal-Catalyzed Systems in Quinoxaline Formation

Both organocatalysis and transition metal catalysis offer powerful tools for the synthesis of quinoxalines, often providing high yields and selectivity under mild conditions.

Organocatalytic approaches utilize small organic molecules to catalyze reactions. For instance, camphor (B46023) sulfonic acid (20 mol%) has been effectively employed as an organocatalyst for the synthesis of various quinoxaline derivatives from o-phenylenediamines and carbonyl compounds in aqueous ethanol (B145695). phasetransfer.com This method is advantageous due to the commercial availability and low toxicity of the catalyst. Bio-inspired ortho-quinone catalysts have also been applied to the oxidative synthesis of quinoxalines from primary amines, using oxygen as the terminal oxidant under mild conditions. phasetransfer.com

Transition metal-catalyzed syntheses of quinoxalines are numerous and versatile. nih.govresearchgate.netalfa-chemistry.comnih.govmdpi.com A simple and effective catalyst system for the direct condensation of various benzene-1,2-diamines with 1,2-dicarbonyl compounds is a mixture of ammonium chloride in methanol (B129727) (NH₄Cl-CH₃OH) at room temperature, which has been shown to produce excellent yields. phasetransfer.comnih.gov Other notable transition metal catalysts for quinoxaline synthesis include:

Nickel: Inexpensive NiBr₂/1,10-phenanthroline systems can catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines.

Copper: Copper(I) iodide (CuI) can be used in a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) to yield quinoxalines.

Cobalt: Cobalt catalysts, in the presence of oxygen, can mediate the annulation of terminal alkynes and o-phenylenediamines.

Iron: Iron-catalyzed acceptorless dehydrogenative coupling provides another route to quinazolines.

Zinc: Zinc triflate has been used as a catalyst for the reaction of o-phenylenediamines and α-diketones in acetonitrile (B52724) at room temperature. phasetransfer.com

Table 2: Examples of Catalytic Systems for Quinoxaline Synthesis

| Catalyst System | Reactants | Solvent | Key Features |

| Camphor Sulfonic Acid | o-phenylenediamine (B120857), carbonyl compounds | Aqueous Ethanol | Organocatalytic, mild conditions |

| NH₄Cl-CH₃OH | benzene-1,2-diamines, 1,2-dicarbonyls | Methanol | Room temperature, excellent yields |

| NiBr₂/1,10-phenanthroline | 1,2-diamines or 2-nitroanilines | Not specified | Inexpensive nickel catalyst |

| CuI | 2-iodoanilines, arylacetaldehydes, NaN₃ | DMSO | One-pot, three-component reaction |

| Cobalt catalyst / O₂ | terminal alkynes, o-phenylenediamines | Not specified | Annulation reaction |

| Zinc triflate | o-phenylenediamines, α-diketones | Acetonitrile | Room temperature, high yields |

Derivatization and Functionalization Strategies for this compound

The presence of the nitro group and the methyl groups on the this compound ring system provides multiple avenues for further chemical modification.

Alkylation Reactions, Including Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases, often an aqueous phase and an organic phase. acsgcipr.org It is particularly useful for alkylation reactions, allowing the use of simple inorganic bases and environmentally benign solvents. acsgcipr.org In the context of N-heterocycles, PTC can be employed for N-alkylation and C-alkylation.

While specific examples of PTC alkylation on this compound are not extensively reported, the principles of PTC are applicable. The reaction would typically involve the deprotonation of a suitable position on the quinoxaline ring (e.g., the methyl groups) by a base in the aqueous phase. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), then transports the resulting anion into the organic phase where it can react with an alkylating agent (e.g., an alkyl halide). wikipedia.org This methodology offers a green and efficient alternative to traditional alkylation methods that often require strong, hazardous bases and anhydrous conditions.

Table 3: General Scheme for Phase Transfer Catalysis Alkylation

| Component | Role | Examples |

| Substrate | Compound to be alkylated | This compound |

| Alkylating Agent | Source of the alkyl group | Alkyl halides, e.g., ethyl bromide |

| Base | Deprotonating agent | NaOH, KOH (aqueous solution) |

| Phase Transfer Catalyst | Transfers anion to organic phase | Tetrabutylammonium bromide (TBAB) |

| Organic Solvent | Dissolves the substrate and alkylating agent | Toluene, Dichloromethane |

Nucleophilic Aromatic Substitution on Activated Nitro-Quinoxaline Substrates

The electron-withdrawing nature of the nitro group strongly activates the quinoxaline ring towards nucleophilic aromatic substitution (SNAr). This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group at the 6-position activates the 5- and 7-positions for nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group (often a halide, but in some cases, a hydrogen atom) is eliminated, restoring the aromaticity of the ring.

A variety of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates. For instance, the reaction of 6-fluoroquinoxalines with amines or nitrogen-containing heterocycles under microwave irradiation has been shown to produce a library of 6-aminoquinoxalines. While a halogen at the 5- or 7-position would be a better leaving group, nucleophilic substitution of hydrogen is also possible, particularly with strong nucleophiles or under oxidative conditions.

Table 4: Reactivity in Nucleophilic Aromatic Substitution

| Position on Quinoxaline Ring | Activation by 6-Nitro Group | Potential for SNAr |

| 5 | Ortho | High |

| 7 | Para | High |

| 8 | Meta | Low |

Halogenation Reactions (e.g., Bromination) for Further Reactivity

Halogenation of the this compound core provides a versatile handle for further functionalization, such as cross-coupling reactions. The bromination of 2,3-dimethylquinoxaline has been successfully accomplished using N-bromosuccinimide (NBS). NBS is a convenient source of electrophilic bromine and is often used for the bromination of aromatic and heteroaromatic compounds.

The reaction is typically carried out in an inert solvent, and the position of bromination on the quinoxaline ring will be directed by the existing substituents. For this compound, electrophilic bromination would be expected to occur at the positions most activated by the electron-donating methyl groups and least deactivated by the electron-withdrawing nitro group. However, the conditions can be tuned to favor different isomers. The resulting bromo-substituted quinoxaline can then serve as a substrate for a wide range of subsequent transformations.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 6 Nitroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and signal integrations, the precise connectivity and spatial arrangement of atoms can be determined.

While a complete, published, and publicly available experimental dataset for the NMR analysis of 2,3-dimethyl-6-nitroquinoxaline is not readily found, the expected spectral features can be predicted based on its known crystal structure and comparison with closely related analogs. The molecular structure, confirmed by X-ray crystallography, reveals a planar quinoxaline (B1680401) ring system. sapub.orgresearchgate.netnih.govnih.gov

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals are anticipated for the aromatic protons and the methyl group protons. The two methyl groups at the C2 and C3 positions are chemically equivalent and are expected to appear as a sharp singlet, integrating to six protons, likely in the upfield region of the aromatic spectrum.

The aromatic region would display signals for the three protons on the nitro-substituted benzene (B151609) ring. The proton at C5, being adjacent to the electron-withdrawing nitro group, would be the most deshielded and is expected to appear as a doublet. The proton at C7 would likely appear as a doublet of doublets, and the proton at C8 as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-5 | ~8.8 | d |

| H-7 | ~8.4 | dd |

| H-8 | ~8.2 | d |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, ten distinct carbon signals are expected. The carbons of the two methyl groups would appear at the most upfield region. The quaternary carbons, including those bearing the nitro group (C6) and those at the ring fusion (C4a, C8a), would likely show weaker signals. The carbons of the pyrazine (B50134) ring (C2 and C3) would be significantly downfield due to the presence of the electronegative nitrogen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-3 | ~155 |

| C-8a | ~148 |

| C-6 | ~145 |

| C-4a | ~140 |

| C-8 | ~132 |

| C-7 | ~125 |

| C-5 | ~122 |

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HMQC) for Complex Connectivity Determination

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-5 and H-7, and between H-7 and H-8, confirming their positions on the aromatic ring.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Correlation) spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For example, the protons of the methyl groups would show correlations to the C2 and C3 carbons, confirming their attachment. Furthermore, correlations from the aromatic protons to the quaternary carbons would help in assigning these otherwise difficult-to-identify signals.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its functional groups. The most prominent of these would be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), which are typically observed in the regions of 1560-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Other expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl groups, C=N stretching from the quinoxaline ring system, and C=C stretching from the aromatic rings.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch | 3000-2850 |

| C=N stretch | 1620-1575 |

| Asymmetric NO₂ stretch | 1560-1500 |

| C=C stretch (aromatic) | 1500-1400 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The molecular formula of this compound is C₁₀H₉N₃O₂, which corresponds to a molecular weight of 203.20 g/mol . sapub.org

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at an m/z value of 203. Subsequent fragmentation would likely involve the loss of the nitro group (NO₂) to give a fragment at m/z 157, and the loss of a methyl group (CH₃) to give a fragment at m/z 188. Further fragmentation of the quinoxaline ring system would lead to other characteristic smaller fragments.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 203 | [M]⁺ |

| 188 | [M - CH₃]⁺ |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For quinoxaline derivatives, UV-Vis spectra provide insight into the n-π* and π-π* electronic transitions associated with the aromatic system. The absorption spectrum of the parent compound, 2,3-dimethylquinoxaline (B146804), shows a maximum absorbance peak at 315 nm in neutral water (pH=7). researchgate.net Upon acidification to pH=1, this peak undergoes a bathochromic shift (a shift to a longer wavelength) to 336 nm. researchgate.net

Studies on other quinoxaline derivatives show that they typically feature an intense absorption band between 320 nm and 350 nm, with a second, less intense band shifted toward the red. mdpi.com For example, 2,3-diphenylquinoxalin-6-vinyl benzaldehyde (B42025) exhibits a π-π* transition around 250 nm and an n-π* transition at 348 nm. vixra.org The photoexcitation of quinoxaline derivatives can be monitored using UV/Vis spectroscopy to confirm the generation of reactive radical intermediates in solution. mdpi.com

Table 1: UV-Vis Absorption Data for 2,3-Dimethylquinoxaline and a Related Derivative

| Compound | Solvent/Condition | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| 2,3-Dimethylquinoxaline | Water (pH=7) | 315 | - | researchgate.net |

| 2,3-Dimethylquinoxaline | Water (pH=1) | 336 | - | researchgate.net |

| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde | Ethanol (B145695) | 250 | π-π* | vixra.org |

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. Quinoxalines are widely studied for their valuable optical properties and are frequently used in applications such as labeling, sensing, and imaging. mdpi.com The fluorescence spectra of quinoxaline dyes often present a mirror image of their electronic absorption spectra. mdpi.com

Structural modifications to the quinoxaline skeleton can significantly influence the emission properties. For instance, modifying quinoline (B57606) derivatives to quinoxaline structures by introducing additional nitrogen atoms can shift the fluorescence band to longer wavelengths. researchgate.net In addition to fluorescence, some quinoxaline dyes are capable of phosphorescence, which is emission from a triplet excited state and occurs at a longer wavelength than fluorescence. researchgate.net An example of a luminescent quinoxaline derivative is 2,3-diphenylquinoxalin-6-vinyl benzaldehyde, which, when excited at 348 nm in an ethanol solution, produces a bluish-green emission centered around 454 nm. vixra.org

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information on the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of this compound (C₁₀H₉N₃O₂) has been determined and reveals that the asymmetric unit contains two crystallographically independent molecules, designated A and B. nih.govnih.gov

Both molecules feature quinoxaline ring systems that are essentially planar. nih.govnih.gov In molecule A, the maximum deviation from the plane is 0.006 (1) Å, while in molecule B, it is 0.017 (1) Å. nih.gov The nitro group is slightly twisted out of the plane of the quinoxaline ring system. The dihedral angle between the quinoxaline ring and the nitro group is 10.94 (3)° in molecule A and 6.31 (13)° in molecule B. nih.govnih.gov

The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π–π interactions. nih.govnih.gov Adjacent A molecules are linked by C—H⋯N and C—H⋯O hydrogen bonds, forming ladder-like chains. nih.gov In contrast, adjacent B molecules are connected by C—H⋯O hydrogen bonds, creating zig-zag shaped chains. nih.gov Both types of chains propagate along the mdpi.com direction. nih.govnih.gov The packing is further reinforced by weak π–π stacking interactions, with centroid-centroid distances ranging from 3.5895 (7) to 3.6324 (7) Å. nih.govnih.gov

Table 2: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₀H₉N₃O₂ | nih.gov |

| Formula Weight (Mr) | 203.20 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

| a (Å) | 7.1125 (7) | nih.gov |

| b (Å) | 22.490 (2) | nih.gov |

| c (Å) | 12.9596 (10) | nih.gov |

| β (°) | 115.026 (4) | nih.gov |

| Volume (V) (ų) | 1878.4 (3) | nih.gov |

| Z (molecules/unit cell) | 8 | nih.gov |

Emerging Spectroscopic and Imaging Techniques for Quinoxaline Characterization

Digital image-based (DIB) analysis is an emerging and cost-effective technique for quantitative chemical analysis. nih.gov This method utilizes common imaging devices, such as webcams or smartphone cameras, as analytical detectors. nih.govuns.ac.id The core principle involves capturing digital images of colored solutions and calculating a color-based value from the Red, Green, and Blue (RGB) color system for each image. nih.gov This RGB value is then correlated to the concentration of the analyte.

This technique has been successfully applied to determine endpoints in titrations and to measure the concentration of various food dyes in commercial products. nih.govuns.ac.id Results from DIB methods have shown good agreement with those obtained from traditional UV-Vis spectroscopy, demonstrating its potential as a reliable and accessible analytical tool. uns.ac.id Given that this compound is a colored compound, DIB analysis presents a promising and economically viable alternative for its quantitative determination, although specific applications to this compound have not been reported.

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for detecting species with unpaired electrons, such as free radicals. wikipedia.org However, many radical intermediates are too short-lived to be detected directly. wikipedia.org The spin trapping technique overcomes this limitation by using a "spin trap," a compound that reacts with the transient radical to form a more stable and persistent radical adduct, which can then be readily detected and characterized by EPR. wikipedia.orginterchim.fr

This method is invaluable for identifying reactive intermediates generated during chemical reactions. mdpi.com In the context of quinoxalines, EPR spin trapping has been employed to study the photoinduced processes that occur upon UVA irradiation (e.g., at 365 nm). mdpi.comresearchgate.net By using the spin trap 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), researchers have identified the generation of reactive oxygen species (ROS) from excited quinoxaline derivatives. mdpi.comresearchgate.net In aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the dominant species formed is the superoxide (B77818) radical anion (O₂⁻•). mdpi.comresearchgate.net When the experiment is conducted in mixed aqueous solutions, such as DMSO/H₂O, hydroxyl radicals (•OH) are also produced. mdpi.com This technique provides crucial evidence for the reaction mechanisms initiated by photoexcited quinoxaline molecules. mdpi.com

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-Dimethylquinoxaline |

| 2,3-Diphenylquinoxalin-6-vinyl benzaldehyde |

| 5,5-Dimethyl-1-pyrroline N-oxide (DMPO) |

Computational and Theoretical Investigations of 2,3 Dimethyl 6 Nitroquinoxaline

Quantum Chemical Methods for Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods allow for the detailed examination of molecular geometry, electronic distribution, and orbital energies, which are crucial determinants of a compound's reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2,3-dimethyl-6-nitroquinoxaline.

Crystallographic studies of this compound reveal that the molecule possesses a largely planar quinoxaline (B1680401) ring system. nih.govresearchgate.netnih.gov In its crystalline form, the asymmetric unit contains two independent molecules, designated A and B, which exhibit very similar geometries. nih.govresearchgate.netnih.gov The quinoxaline ring in both molecules is essentially flat, with only minor deviations. nih.govresearchgate.netnih.gov A notable feature is the slight torsion between the quinoxaline ring and the nitro group. nih.govresearchgate.netnih.gov

DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to optimize the molecular geometry of this compound in the gas phase or in solution. sphinxsai.comresearchgate.netscispace.com These calculations would likely confirm the planarity of the quinoxaline core and provide precise bond lengths, bond angles, and dihedral angles. For instance, in a related nitro-substituted pyrrolo[1,2-a]quinoxaline, DFT calculations were used to obtain the optimized geometry, which is crucial for understanding its reactivity. nih.gov

The electronic properties of this compound are significantly influenced by its substituent groups. The methyl groups (-CH₃) are weak electron-donating groups, while the nitro group (-NO₂) is a strong electron-withdrawing group. DFT calculations can quantify these effects through the analysis of Mulliken atomic charges and the molecular electrostatic potential (MEP) map. The MEP map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this compound, the region around the nitro group is expected to be highly electrophilic, while the quinoxaline nitrogen atoms would exhibit nucleophilic character. nih.gov

Table 1: Crystallographic Data for this compound nih.govnih.gov

| Parameter | Value |

| Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1125 (7) |

| b (Å) | 22.490 (2) |

| c (Å) | 12.9596 (10) |

| β (°) | 115.026 (4) |

| Volume (ų) | 1878.4 (3) |

| Z | 8 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that provides insights into the molecule's excitability and its susceptibility to chemical reactions. sphinxsai.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoxaline ring system, while the LUMO is anticipated to be concentrated on the electron-deficient nitrobenzene (B124822) moiety, particularly the nitro group. This distribution is characteristic of push-pull systems. Theoretical studies on other quinoxaline derivatives have shown that the introduction of electron-withdrawing groups, such as the nitro group, tends to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, leading to a smaller HOMO-LUMO gap. researchgate.netdntb.gov.uaresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. sphinxsai.com

The HOMO-LUMO gap can be calculated using DFT methods. researchgate.netdntb.gov.uaresearchgate.net For similar nitroaromatic compounds, these calculated values have been shown to correlate well with their electronic absorption spectra obtained experimentally. sphinxsai.com The analysis of the HOMO-LUMO gap for this compound would be instrumental in predicting its electronic transitions and potential applications in areas such as organic electronics.

Table 2: Predicted Frontier Orbital Characteristics for this compound (Based on Analogous Compounds)

| Orbital | Expected Localization | Implication for Reactivity |

| HOMO | Quinoxaline ring system | Electron-donating capability in reactions |

| LUMO | Nitrobenzene moiety (especially -NO₂) | Electron-accepting capability, susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Relatively small | Higher reactivity and ease of electronic excitation |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are invaluable for studying the interactions of a molecule with its environment, particularly with biological macromolecules. These methods can predict binding affinities and modes, as well as the dynamic behavior of the molecule, which are critical aspects in drug discovery and materials science.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govnih.gov This method is widely employed in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. Quinoxaline derivatives have been the subject of numerous molecular docking studies against various biological targets, including enzymes and receptors implicated in cancer and infectious diseases. nih.govnih.govnih.gov

For this compound, molecular docking studies could be performed to predict its binding affinity and mode with specific protein targets. For instance, quinoxaline derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are important targets in cancer therapy. nih.govnih.gov A docking study of this compound into the active site of such a protein would involve preparing the 3D structures of both the ligand and the receptor. The docking algorithm would then explore various possible binding poses and score them based on a scoring function that estimates the binding free energy.

The results of such a study would likely show that the quinoxaline core can form hydrophobic and π-π stacking interactions with the amino acid residues in the binding pocket, while the nitro group could participate in hydrogen bonding or electrostatic interactions. nih.gov The methyl groups might also contribute to hydrophobic interactions. By comparing the docking scores and binding modes with those of known inhibitors, it would be possible to assess the potential of this compound as an inhibitor for a given target.

Molecular Dynamics Simulations for Conformational Behavior and Binding Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of molecular systems compared to the static view offered by molecular docking. MD simulations track the movements of atoms and molecules over time, allowing for the study of conformational changes, the stability of ligand-receptor complexes, and the dynamics of binding and unbinding events. rsc.org

An MD simulation of this compound, either in a solvent or bound to a protein, would start with an initial configuration, often obtained from molecular docking. The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time. Analysis of this trajectory can reveal the flexibility of the molecule, the stability of its different conformations, and the nature of its interactions with surrounding molecules.

For instance, MD simulations of a nitroquinoxaline derivative have been used to study its interaction with a bacterial efflux pump protein. researchgate.net Such simulations for this compound could reveal the stability of its binding to a target protein, the role of water molecules in the binding interface, and the conformational changes that occur upon binding. This information is crucial for understanding the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and a particular property of interest. nih.govresearchgate.net These models can then be used to predict the property for new, untested compounds. QSPR is a valuable tool in materials science and environmental chemistry for predicting properties such as thermal stability, toxicity, and environmental fate. nih.govresearchgate.netnih.govmdpi.com

For this compound, a QSPR model could be developed to predict a property like its thermal stability, which is of interest for energetic materials. nih.govresearchgate.net The development of such a model would involve compiling a dataset of nitroaromatic compounds with experimentally determined thermal stability data. nih.govresearchgate.net A large number of molecular descriptors, including constitutional, topological, geometrical, and quantum chemical descriptors, would then be calculated for each compound in the dataset.

Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to select the most relevant descriptors and to build a predictive model. nih.govresearchgate.netnih.gov The validity and predictive power of the model would be assessed through internal and external validation procedures. researchgate.net A reliable QSPR model could then be used to predict the thermal stability of this compound and other related nitroaromatic compounds, providing valuable information for their safe handling and application.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a quantitative description of bonding in terms of localized electron-pair bonding units. It allows for a detailed investigation of intermolecular interactions by examining the delocalization of electron density between the orbitals of interacting molecules. In the crystalline state of this compound, several key intermolecular interactions are observed, including C-H···O and C-H···N hydrogen bonds, as well as π–π stacking interactions. nih.govnih.gov

NBO analysis can elucidate the nature and strength of these interactions through the second-order perturbation theory analysis of the Fock matrix. This analysis quantifies the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs of the interacting molecules. The stabilization energy, E(2), associated with these interactions is a direct measure of their strength.

For the C-H···O and C-H···N hydrogen bonds present in the crystal structure of this compound, NBO analysis would typically identify the lone pair orbitals of the oxygen and nitrogen atoms as the primary donor NBOs. The antibonding σ* orbitals of the C-H bonds of adjacent molecules would act as the acceptor NBOs. The delocalization of electron density from the lone pair (n) to the antibonding orbital (σ) (n → σ) stabilizes the system and is characteristic of hydrogen bonding. The magnitude of the E(2) energy for these interactions provides a quantitative measure of their hydrogen bond strength. researchgate.netnih.gov

A hypothetical NBO analysis of the key intermolecular interactions in this compound is summarized in the table below, based on findings for similar interactions in other heterocyclic compounds.

| Donor NBO (Molecule 1) | Acceptor NBO (Molecule 2) | Interaction Type | Estimated E(2) (kcal/mol) |

| n(O) of NO₂ | σ(C-H) of methyl/aromatic group | C-H···O Hydrogen Bond | 1.5 - 4.0 |

| n(N) of quinoxaline | σ(C-H) of methyl/aromatic group | C-H···N Hydrogen Bond | 1.0 - 3.5 |

| π(C=C) of quinoxaline ring | π*(C=C) of quinoxaline ring | π–π Stacking | 0.5 - 2.5 |

Table 1: Hypothetical NBO Analysis of Intermolecular Interactions in this compound

Application of Artificial Neural Networks (ANN) in Quinoxaline Research

Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. They have emerged as powerful tools in chemistry, particularly in the field of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. nih.govresearchgate.net For quinoxaline derivatives, including this compound, ANNs can be employed to develop predictive models for a wide range of properties.

The general workflow for applying ANNs in quinoxaline research involves several key steps. First, a dataset of quinoxaline derivatives with known experimental data (e.g., biological activity, toxicity, or physicochemical properties) is compiled. For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, such as topological, electronic, and steric features.

The ANN is then trained on this dataset. During the training process, the network learns the complex, nonlinear relationships between the molecular descriptors (input) and the experimental property (output). The trained ANN model can then be used to predict the property of new, untested quinoxaline derivatives, such as this compound, based on their calculated descriptors.

For instance, a QSAR study using an ANN could be developed to predict the potential biological activity of this compound. This would involve training an ANN on a dataset of known quinoxaline-based compounds with measured activities against a specific biological target. The model could then predict the activity of this compound, guiding its further experimental investigation. Such models have been successfully applied to predict the antitumor and other biological activities of quinoxaline derivatives. nih.gov

The table below outlines a hypothetical application of an ANN-based QSAR study for a series of quinoxaline derivatives.

| Molecular Descriptor (Input) | Predicted Property (Output) | Potential Application for this compound |

| Topological Indices | Biological Activity (e.g., IC₅₀) | Prediction of potential anticancer or antimicrobial activity. |

| Electronic Properties (e.g., HOMO/LUMO energies) | Material Properties (e.g., band gap) | Evaluation of its potential use in organic electronics. |

| Steric Parameters | Toxicity | Assessment of its potential toxicological profile. |

Table 2: Potential Applications of ANN in the Study of this compound

Research Applications and Advanced Material Science Perspectives of Nitroquinoxalines

Role in Organic Electronics and Optoelectronic Materials

The electron-deficient nature of the quinoxaline (B1680401) ring system, amplified by the electron-withdrawing nitro substituent, positions nitroquinoxalines as promising materials for applications in organic electronics and optoelectronics. These properties are fundamental to the performance of various organic semiconductor devices. While direct and extensive research on 2,3-Dimethyl-6-nitroquinoxaline in these specific applications is not widely documented, its chemical structure suggests potential that can be inferred from studies on analogous nitroquinoxaline derivatives.

In the architecture of organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs), efficient electron transport is paramount for achieving high power conversion efficiencies. Electron Transport Materials (ETMs) facilitate the movement of electrons from the photoactive layer to the electrode, a role for which nitroquinoxalines are theoretically well-suited. The electron-accepting character of the nitroquinoxaline core can enhance charge-transfer capabilities, a crucial attribute for an effective ETM.

The performance of an ETM is governed by its electron mobility and the energy level of its Lowest Unoccupied Molecular Orbital (LUMO). For stable operation, a low-lying LUMO energy is desirable. The presence of the nitro group in this compound significantly lowers the LUMO energy level compared to its non-nitrated counterparts, making it a potential candidate for an ETM. While specific studies on this compound as an ETM in OSCs or DSSCs are not prominent in the literature, the broader class of quinoxaline derivatives has been investigated for these purposes. They are often incorporated as building blocks in more complex molecular structures designed for these applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉N₃O₂ |

| Molecular Weight | 203.20 g/mol |

| Appearance | Brownish crystals |

| Melting Point | 406 K |

This table presents fundamental physicochemical properties of this compound.

The development of non-fullerene acceptors (NFAs) has been a significant advancement in the field of organic solar cells, offering advantages over traditional fullerene-based acceptors in terms of tunability of electronic properties and light absorption. Quinoxaline-based molecules, due to their strong electron-accepting nature, have been explored as core units in the design of high-performance NFAs. The structural versatility of the quinoxaline scaffold allows for the fine-tuning of the optical and electronic properties of the resulting NFA.

Although this compound itself has not been highlighted as a standalone NFA, its inherent electronic characteristics make it a relevant structural motif. The electron-deficient core could be functionalized with various electron-donating or-withdrawing groups to create more complex NFAs with tailored properties. Similarly, in the context of DSSCs, quinoxaline derivatives can act as bridging materials within the dye structure, facilitating intramolecular charge transfer from the donor to the acceptor part of the dye molecule. The nitro group in this compound would enhance this electron-accepting bridge function.

Organic Light-Emitting Diodes (OLEDs) that utilize Thermally Activated Delayed Fluorescence (TADF) are at the forefront of display and lighting technology, offering the potential for 100% internal quantum efficiency. TADF emitters are designed to have a small energy gap between their lowest singlet and triplet excited states, enabling the harvesting of triplet excitons for light emission. Quinoxaline derivatives have been successfully employed as the acceptor component in donor-acceptor type TADF molecules.

The design of TADF emitters often involves combining an electron-donating unit with an electron-accepting unit. The strong electron-accepting nature of the nitroquinoxaline core makes it a suitable candidate for the acceptor part of a TADF molecule. While research has focused on more complex quinoxaline structures, the fundamental properties of this compound are pertinent to the design principles of such materials. The development of chromophores for OLEDs also benefits from the electronic characteristics of the quinoxaline core, which can be tuned to achieve emission at different wavelengths.

The responsiveness of the electronic properties of quinoxaline derivatives to external stimuli makes them interesting candidates for advanced sensors and electrochromic devices. In chemical sensors, the interaction of the quinoxaline core with specific analytes can lead to a detectable change in its optical or electronic properties, such as fluorescence quenching or a shift in absorption maxima. The nitro group in this compound can enhance its sensitivity towards electron-rich analytes.

Electrochromic devices, which change color upon the application of an electrical potential, rely on materials that can undergo reversible redox reactions with a corresponding change in their absorption spectrum. The electron-accepting nature of nitroquinoxalines suggests their potential utility in n-type electrochromic materials, which color upon reduction. The stability of the quinoxaline ring system is also a beneficial factor for the long-term performance of such devices.

Quinoxalines as Organic Precursors and Building Blocks in Complex Molecule Synthesis

Beyond their direct application in materials, nitroquinoxalines serve as valuable intermediates in organic synthesis. The reactivity of the quinoxaline core, coupled with the influence of the nitro group, allows for a range of chemical transformations, making them versatile building blocks for the construction of more complex molecules.

The synthesis of fused-ring heterocycles is a significant area of research in medicinal and materials chemistry, as these structures often exhibit unique biological and photophysical properties. This compound can serve as a precursor for the synthesis of such complex systems. For instance, the nitro group can be chemically reduced to an amino group, yielding 6-amino-2,3-dimethylquinoxaline. This amino-functionalized quinoxaline can then undergo further reactions, such as condensation with α-haloketones, to form fused-ring systems like pyrroloquinoxalines.

The synthesis of this compound itself is a straightforward process, typically involving the condensation of 4-nitro-o-phenylenediamine (B140028) with butanedione. nih.gov This accessibility makes it an attractive starting material for more elaborate synthetic routes.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

| 4-nitro-o-phenylenediamine | Butanedione | This compound |

This table outlines the common reactants for the synthesis of this compound.

The resulting fused-ring heterocycles, such as pyrroloquinoxalines, have their own set of interesting properties and applications, including in the development of novel dyes, pharmaceuticals, and electronic materials. Therefore, the role of this compound as a foundational building block is a critical aspect of its contribution to advanced material science.

Intermediates in the Construction of Functional Organic Molecules

The compound this compound serves as a foundational building block in the synthesis of more complex, functional organic molecules. Its synthesis is efficiently achieved through the direct condensation of 4-nitro-o-phenylenediamine with butanedione (2,3-butanedione). nih.gov One eco-friendly method involves refluxing these reactants in a 1:1 molar ratio in distilled water, followed by recrystallization to yield the target compound. nih.gov This straightforward synthesis underscores its utility as a readily accessible intermediate.

The quinoxaline scaffold, including the this compound variant, is a valuable precursor for a range of functional materials. Quinoxalines are utilized in the preparation of chromophores and as components in electroluminescent materials. researchgate.net The inherent aromatic system and the presence of nitrogen heteroatoms provide a platform for creating molecules with specific electronic and photophysical properties. For instance, derivatives of 2,3-diphenyl-6-nitroquinoxaline can undergo further chemical transformations, such as reaction with potassium cyanide (KCN) in methanol (B129727) to yield a carbonitrile derivative, which can then be converted into other functionalized molecules using reagents like hydrazine (B178648) hydrate. sapub.org This highlights the role of the nitroquinoxaline core as a versatile intermediate that can be chemically modified to build a library of functional organic compounds for materials science and other applications. sapub.orgderpharmachemica.com

Mechanistic Studies of Molecular Interactions in Biological Systems (Academic Focus on Mechanisms, not Therapeutics)

The interaction of quinoxaline derivatives with enzymes is a significant area of academic research, with computational studies providing insight into inhibition mechanisms. In silico investigations have been performed on the acetylcholinesterase (AChE) inhibitory activity of various quinoxaline scaffolds. nih.gov

One study systematically evaluated a series of quinoxaline compounds to determine their half-maximal inhibitory concentration (IC₅₀) against AChE. The findings revealed that substitutions on the quinoxaline ring system profoundly influence inhibitory potency. For the parent quinoxaline ring, the introduction of 2,3-dimethyl groups resulted in higher potency (IC₅₀ = 7.25 µM) compared to the unsubstituted quinoxaline (IC₅₀ = 13.22 µM). nih.gov However, the addition of an electron-withdrawing nitro group at the 6-position, as in 6-nitroquinoxaline (B1294896) (5a), led to a decrease in activity (IC₅₀ = 21.31 µM). nih.gov This trend of diminished activity was also observed in the corresponding 2,3-dimethylquinoxaline (B146804) derivatives, indicating that while the dimethyl groups enhance potency, the 6-nitro substituent is detrimental to AChE inhibition in this series. nih.gov In contrast, a 6-amino group, being an electron-donating group, resulted in potent AChE inhibition. nih.gov

These experimental findings are often complemented by in silico docking experiments, which model the binding poses of the inhibitors within the active site of the enzyme. nih.gov Such studies help to elucidate the specific molecular interactions, such as hydrogen bonds or hydrophobic interactions, that govern the binding affinity and inhibitory activity, explaining why certain substituents enhance potency while others diminish it. nih.govnih.gov

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Substituents | AChE IC₅₀ (µM) | Reference |

| Quinoxaline | None | 13.22 | nih.gov |

| 2,3-Dimethylquinoxaline | 2,3-dimethyl | 7.25 | nih.gov |

| 6-Nitroquinoxaline | 6-nitro | 21.31 | nih.gov |

| 6-Chloro-2,3-dimethylquinoxaline | 6-chloro, 2,3-dimethyl | Diminished Activity | nih.gov |

| 2,3-Dimethylquinoxalin-6-amine | 6-amino, 2,3-dimethyl | 0.077 | nih.gov |

Theoretical and computational analyses are pivotal in understanding the binding interactions between small molecules and biological receptors at a molecular level. Adenosine (B11128) receptors, which are G protein-coupled receptors, serve as a classic example for such studies. nih.gov Molecular modeling has been instrumental in defining the putative binding site for agonists like adenosine, identifying a region within the transmembrane domains where the ligand docks. nih.gov

Structure-activity relationship (SAR) studies, often combining synthesis, biological testing, and computational modeling, are used to design and rationalize the potency of receptor antagonists. For instance, extensive SAR studies on xanthine (B1682287) derivatives as adenosine receptor antagonists have shown how specific substitutions dramatically alter binding affinity. nih.gov The replacement of 1,3-dimethyl groups with 1,3-dipropyl groups, and the introduction of a substituted 8-phenyl ring, can increase potency by several orders of magnitude. nih.gov

While these detailed theoretical analyses have been applied extensively to classes of compounds like xanthines, specific in silico studies focusing on the interaction of this compound with adenosine receptors are not prominently featured in the researched literature. However, the principles and methods used to study ligand-receptor binding for other heterocyclic compounds provide a clear framework for how such an investigation would proceed, focusing on docking simulations and the analysis of intermolecular forces to predict binding affinity and selectivity.

The ability of heterocyclic compounds to interact with nucleic acids is a subject of significant academic interest due to its implications for understanding biological mechanisms. Certain quinoxaline derivatives have been shown to exhibit DNA binding properties. For example, a related compound, 2,3-dimethyl-6-(dimethylaminoethyl)-6H-indolo-[2,3-b]quinoxaline, has demonstrated biological activity that is attributed to its ability to bind to DNA. sapub.org

The planar aromatic structure of the quinoxaline ring system is a key feature that facilitates this type of interaction. Such molecules can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction can lead to structural changes in the DNA, potentially affecting processes like replication and transcription. The stability of the DNA-ligand complex is influenced by factors such as the planarity of the molecule, the nature of its substituents, and its ability to form hydrogen bonds or electrostatic interactions with the DNA backbone or base pairs. While direct DNA binding studies specifically on this compound have not been detailed, the established DNA-binding capacity of structurally similar quinoxaline derivatives suggests this as a potential area for mechanistic investigation. sapub.org

Investigation of Quinoxalines as Corrosion Inhibitors (Computational and Mechanistic Perspective)

Quinoxaline and its derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl). researchgate.netimist.ma The efficacy of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. najah.eduacs.org

From a mechanistic perspective, the protective action involves the interaction between the inhibitor molecule and the metal surface. The quinoxaline structure is rich in heteroatoms (nitrogen) and π-electrons from the aromatic rings. researchgate.net These features act as active centers for adsorption. The nitrogen atoms can coordinate with vacant d-orbitals of iron atoms on the steel surface, while the π-electrons can also participate in the interaction, leading to strong adsorption (chemisorption). scholarsresearchlibrary.comnih.gov This adsorbed layer acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. imist.ma

Computational studies, particularly using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, have become indispensable tools for understanding these inhibition mechanisms at a molecular level. scholarsresearchlibrary.comresearchgate.net

Density Functional Theory (DFT): DFT calculations are used to determine various quantum chemical parameters of the inhibitor molecule, such as the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). A high E_HOMO value indicates a greater tendency to donate electrons to the metal surface, while a low E_LUMO value suggests an ability to accept electrons from the metal. The energy gap (ΔE = E_LUMO - E_HOMO) is also a critical parameter, with a smaller gap generally correlating with higher inhibition efficiency. scholarsresearchlibrary.com These calculations help rationalize the observed inhibitory performance of different quinoxaline derivatives. imist.mascholarsresearchlibrary.com

Molecular Dynamics (MD) Simulations: MD simulations model the interaction between the inhibitor molecules and the metal surface (e.g., an Fe(110) surface) in a simulated corrosive solution. These simulations provide insights into the adsorption configuration and binding energy of the inhibitor on the surface, confirming the formation of a stable and flat-lying protective layer, which maximizes surface coverage. acs.org

Studies on various quinoxaline derivatives have shown that the nature of substituents on the quinoxaline ring significantly impacts inhibition efficiency. The presence of electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption and better corrosion protection. imist.matandfonline.com

Table 2: Summary of Research Findings on Quinoxaline Derivatives as Corrosion Inhibitors

| Quinoxaline Derivative(s) | Metal/Medium | Key Findings & Methods | Reference |

| (E)-3-styrylquinoxalin-2(1H)-one (STQ) & others | Mild Steel / 1.0 M HCl | Act as mixed-type inhibitors; adsorption follows Langmuir isotherm. DFT and Monte Carlo simulations support strong adsorption. | najah.edu |

| Hydrazinylidene-based quinoxalines (QN-CH3, QN-Cl) | Mild Steel / 1.0 M HCl | Act as cathodic-type inhibitors; efficiency up to 89.07% for QN-CH3. Adhesion follows Langmuir isotherm. Supported by DFT and MD simulations. | imist.ma |

| (E)−3-(2-(benzofuran-2-yl)vinyl)quinoxaline-2(1H)-one (FR115) | Mild Steel / 1.0 M HCl | Inhibition efficiency of 91.3% at 10⁻³ M. Acts as a mixed-type inhibitor. DFT and MD simulations used for support. | tandfonline.com |

| Quinoxalin-6-yl pyrazole (B372694) derivatives (PQDPP, etc.) | Mild Steel / 1 M HCl | Adsorption is spontaneous and follows Frumkin isotherm. Monte Carlo simulations confirm stable adsorption on Fe(110) surface. | acs.org |

| 3-methyl-2-phenyl quinoxaline (MPQ) & others | Mild Steel | Quantum chemical parameters (E_HOMO, E_LUMO) calculated using DFT to correlate molecular structure with inhibition efficiency. | scholarsresearchlibrary.com |

Future Directions and Emerging Research Avenues for 2,3 Dimethyl 6 Nitroquinoxaline Research

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The traditional synthesis of quinoxaline (B1680401) derivatives often involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, which can sometimes require harsh conditions, toxic catalysts, or hazardous solvents. benthamdirect.commdpi.com Future research is increasingly focused on developing green and sustainable synthetic protocols that enhance atom economy, reduce waste, and utilize environmentally benign reagents. jocpr.com

Several innovative strategies are being explored for the synthesis of the broader quinoxaline family, which can be adapted for 2,3-dimethyl-6-nitroquinoxaline. These include:

Use of Green Catalysts and Solvents: Recent methodologies have demonstrated the successful synthesis of quinoxalines using eco-friendly catalysts like L-arabinose, citric acid, and reusable solid acid catalysts. tandfonline.com The use of green solvents such as water, ethanol (B145695), or natural deep eutectic solvents (NADESs) is also gaining prominence, offering high yields at room temperature and minimizing the carbon footprint of the synthesis. tandfonline.comrsc.org For instance, a protocol using a choline chloride/water NADES allows for the rapid, high-yielding synthesis of functionalized quinoxalines in as little as five minutes. rsc.org

Microwave and Ultrasonic Irradiation: The application of microwave or ultrasonic waves as energy sources can significantly reduce reaction times and improve yields, aligning with the principles of green chemistry. benthamdirect.com

Transition-Metal-Free Reactions: Developing synthetic routes that avoid transition metals is a key goal for sustainable chemistry. nih.gov Organocatalytic approaches, for example, using camphor (B46023) sulfonic acid, have shown great promise for the efficient synthesis of quinoxaline derivatives. nih.gov

Renewable Starting Materials: Investigating the use of starting materials derived from renewable resources, such as ethyl gallate, presents a novel pathway to sustainable quinoxaline synthesis. jocpr.com

The adaptation of these methods for the synthesis of this compound from 4-nitro-o-phenylenediamine (B140028) and butane-2,3-dione (diacetyl) could lead to more efficient, cost-effective, and environmentally responsible production processes.

| Synthesis Parameter | Traditional Methods | Emerging Green Alternatives | Potential Benefits |

| Catalyst | Strong acids, transition metals | L-arabinose, citric acid, reusable nanocatalysts, organocatalysts benthamdirect.comtandfonline.comnih.gov | Reduced toxicity, reusability, lower cost |

| Solvent | Organic solvents (e.g., methanol (B129727), acetonitrile) | Water, ethanol, Natural Deep Eutectic Solvents (NADESs) rsc.orgnih.gov | Reduced environmental impact, lower toxicity, improved safety |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic waves benthamdirect.com | Faster reaction times, lower energy consumption |

| Byproducts | Potentially hazardous waste | Water, biodegradable materials jocpr.comnih.gov | Minimized waste generation and disposal costs |

Integration of Advanced In-Situ Characterization Techniques for Reaction Monitoring and Mechanism Elucidation

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and ensuring product purity. While the general mechanism of quinoxaline formation is understood to be an acid-catalyzed condensation followed by cyclization and dehydration, the specific kinetics and intermediate pathways can be complex. researchgate.net

Future research should focus on integrating advanced in-situ characterization techniques to monitor the synthesis of this compound in real-time.

Spectroscopic Methods: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and the final product without disrupting the reaction.

Nuclear Magnetic Resonance (NMR): Advanced NMR techniques, including the use of isotopically labeled substrates, can be powerful tools for elucidating the reaction pathway and identifying transient intermediates, as has been demonstrated for other quinoxaline syntheses. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate transition state energies, and predict the most likely mechanism, providing a theoretical framework to complement experimental observations. up.ac.za

By combining these in-situ analytical methods with kinetic studies, a comprehensive picture of the reaction landscape can be developed. This knowledge will enable precise control over reaction conditions to maximize efficiency and minimize the formation of impurities.

Development of Predictive Computational Models for Structure-Activity Relationships in Functional Materials

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the chemical structure of a molecule with its biological activity or physical properties. niscpr.res.in Such models have been extensively developed for various quinoxaline derivatives to predict their potential as anticancer, antimalarial, or enzyme-inhibiting agents. mdpi.comniscpr.res.innih.gov

A significant future direction is the development of similar predictive models for the material properties of this compound and its derivatives. The goal is to establish robust correlations between molecular descriptors (e.g., electronic parameters, steric properties, topological indices) and key performance metrics for functional materials.

Key research avenues include:

Modeling Electronic and Optical Properties: Developing QSPR models to predict properties like the HOMO-LUMO energy gap, charge carrier mobility, and nonlinear optical (NLO) responses. This would accelerate the in-silico screening of novel nitroquinoxaline derivatives for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Machine Learning and Deep Learning: Applying advanced computational techniques like deep learning to QSAR/QSPR can handle large datasets and uncover complex, non-linear relationships between structure and function that may be missed by traditional statistical methods. mdpi.com

Virtual Screening: Using validated models to perform virtual screening of large compound libraries to identify the most promising candidates for synthesis and experimental validation. This approach can significantly reduce the time and cost associated with the discovery of new functional materials.

| Modeling Step | Description | Relevant Descriptors/Techniques |

| 1. Data Set Compilation | Gather experimental data on a series of related nitroquinoxaline compounds and their material properties. | Experimental measurements of band gap, conductivity, thermal stability, etc. |

| 2. Molecular Descriptor Calculation | Calculate a wide range of theoretical descriptors for each molecule in the dataset. | Electronic (dipole moment, HOMO/LUMO), topological, steric, quantum-chemical descriptors. |

| 3. Model Development | Use statistical methods or machine learning to build a mathematical equation relating the descriptors to the property of interest. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN), Deep Learning. mdpi.comnih.gov |

| 4. Model Validation | Rigorously test the model's predictive power using internal and external validation sets. | Cross-validation (q²), prediction for an external test set (pred_r²). nih.gov |

| 5. In-Silico Prediction | Apply the validated model to predict the properties of new, unsynthesized nitroquinoxaline derivatives. | Virtual screening, rational design of new molecules. |

Design of Next-Generation Functional Materials Incorporating Tailored Nitroquinoxaline Units

The inherent electronic properties of the this compound core—specifically the electron-deficient nature imparted by the nitro group and the pyrazine (B50134) ring—make it an excellent building block for a variety of advanced functional materials. rsc.org Future research should focus on the rational design and synthesis of materials where this tailored nitroquinoxaline unit is strategically incorporated to achieve specific functions.

Promising areas for development include:

Organic Electronics: The electron-accepting character of the nitroquinoxaline moiety makes it a prime candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) or as an acceptor material in organic solar cells. ox.ac.uk

Porous Materials (MOFs and COFs): Incorporating this compound as a linker or strut in Metal-Organic Frameworks (MOFs) or Covalent-Organic Frameworks (COFs) could create materials with unique electronic properties within their pores. uw.edu.pl Such materials could find applications in gas separation, catalysis, or chemical sensing.

Chemosensors: The nitro group can interact with specific analytes through various mechanisms, including hydrogen bonding or charge-transfer interactions. Materials incorporating the nitroquinoxaline unit could be designed as fluorescent or colorimetric sensors for the detection of ions or small molecules.

Smart Materials: The integration of nitroquinoxaline units into polymers or other scaffolds could lead to photoresponsive or electroresponsive materials. icn2.cat These "smart" materials could change their properties (e.g., color, conductivity) in response to external stimuli, with potential applications in smart windows, anti-counterfeiting technologies, or data storage. icn2.cat

By leveraging the unique properties of the this compound scaffold, researchers can pave the way for a new generation of high-performance materials tailored for critical technological applications.

Q & A

Basic Synthesis: What are the optimal conditions for synthesizing 2,3-Dimethyl-6-nitroquinoxaline via condensation reactions?

Methodological Answer:

The compound is synthesized by condensing 4-nitro-o-phenylenediamine with butanedione (1,2-diketone) in distilled water, using NH₄Cl-CH₃OH as a catalyst system at room temperature. This method achieves high yields (>85%) and is eco-friendly due to aqueous solvent use. Key steps include stoichiometric control (1:1 molar ratio of diamine to diketone) and stirring for 24–48 hours to ensure complete cyclization .

Advanced Synthesis: How can catalytic hydrogenation be applied to reduce the nitro group in this compound?

Methodological Answer:

The nitro group can be selectively reduced to an amine using 10% Pd/C under hydrogen pressure (2.7 atm) in N,N-dimethylacetamide. Reaction progress is monitored via TLC or HPLC, with full reduction typically achieved after 24 hours. Post-reduction, the product is acidified (HCl) to stabilize the amine derivative .

Structural Analysis: What crystallographic data confirm the molecular geometry of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (100 K) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 7.1125 Å, b = 22.490 Å, c = 12.9596 Å, and β = 115.026°. The asymmetric unit contains two independent molecules (A and B) with an RMS deviation of 0.116 Å, indicating minor conformational flexibility in the quinoxaline core .

Data Contradictions: How should researchers resolve discrepancies in crystallographic data between independent molecules in the asymmetric unit?

Methodological Answer:

Deviations in bond angles (e.g., O2–N3–C5 = 117.6° vs. 118.0°) and torsional parameters between molecules A and B can arise from crystal packing effects. Researchers should compare thermal displacement parameters (B-factors) and refine models using high-resolution data (θ > 25°). Multi-conformational analysis or variable-temperature studies may clarify intrinsic vs. extrinsic structural variations .

Biological Activity: What strategies are recommended for evaluating the bioactivity of nitroquinoxaline derivatives?

Methodological Answer:

Screen for receptor antagonism (e.g., NMDA or AMPA receptors) using electrophysiological assays in hippocampal slices (rat CA1 neurons). For anti-proliferative studies, employ MTT assays on cancer cell lines, with IC₅₀ calculations and molecular docking to identify binding motifs (e.g., nitro group interactions with ATP-binding pockets) .

Hazard Mitigation: What safety protocols are critical when handling nitro-substituted quinoxalines?

Methodological Answer:

Use PPE (nitrile gloves, lab coat) and fume hoods to avoid inhalation/contact. Nitro compounds may release NOₓ gases under heat; ensure proper ventilation. First aid for exposure includes rinsing eyes with water (15+ minutes) and medical consultation for persistent symptoms. Refer to GHS classifications (H302, H315, H319) for risk mitigation .

Environmental Considerations: How can solvent selection improve the sustainability of quinoxaline synthesis?

Methodological Answer: